![molecular formula C10H20Cl2O3 B14658147 1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL CAS No. 52419-39-3](/img/structure/B14658147.png)
1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol is a chemical compound with the molecular formula C10H20Cl2O3 and a molecular weight of 259.17 g/mol . It is known for its unique structure, which includes both butoxy and chloropropan-2-ol groups. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol typically involves the reaction of epichlorohydrin with butanol under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The chloropropan-2-ol groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological pathways.
Wirkmechanismus
The mechanism of action of 1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes and biochemical pathways . The exact mechanism depends on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol include:
- 1-Butoxy-3-chloropropan-2-ol
- 1-Chloro-3-(chloromethyl)propane
- 1-Butoxy-2-chloropropane
Uniqueness
What sets this compound apart from similar compounds is its unique combination of butoxy and chloropropan-2-ol groups, which confer specific reactivity and functional properties. This makes it particularly useful in applications where these properties are desired.
Eigenschaften
CAS-Nummer |
52419-39-3 |
|---|---|
Molekularformel |
C10H20Cl2O3 |
Molekulargewicht |
259.17 g/mol |
IUPAC-Name |
1-(1-butoxy-3-chloropropan-2-yl)oxy-3-chloropropan-2-ol |
InChI |
InChI=1S/C10H20Cl2O3/c1-2-3-4-14-8-10(6-12)15-7-9(13)5-11/h9-10,13H,2-8H2,1H3 |
InChI-Schlüssel |
INLRXGFFEBMSBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC(CCl)OCC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14658091.png)
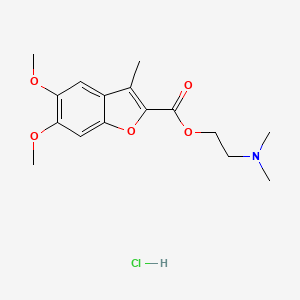
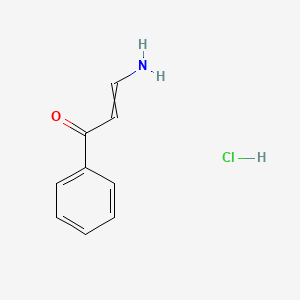
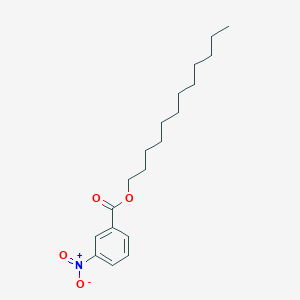

![3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester](/img/structure/B14658121.png)

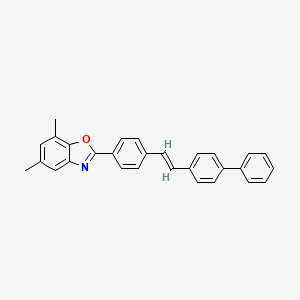
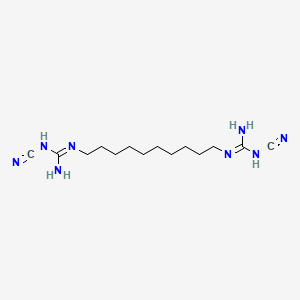
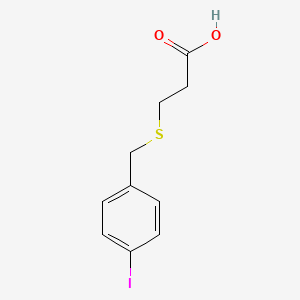
![1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene)](/img/structure/B14658136.png)
